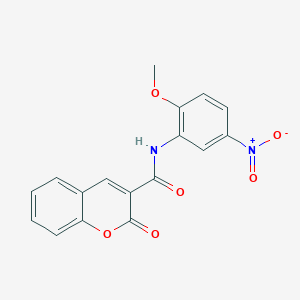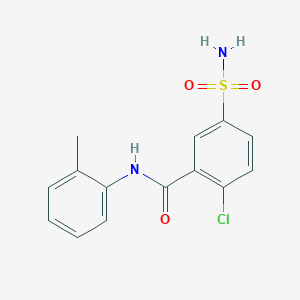
N-(2-methoxy-5-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as MNCC, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The exact mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that N-(2-methoxy-5-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide exerts its biological activities through the inhibition of certain enzymes and the modulation of signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
N-(2-methoxy-5-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. N-(2-methoxy-5-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Additionally, N-(2-methoxy-5-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has been reported to exhibit antioxidant activity, which may protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxy-5-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its synthetic accessibility and its potential applications in medicinal chemistry and pharmacology. However, N-(2-methoxy-5-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on N-(2-methoxy-5-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide. One potential direction is to investigate its potential applications in the treatment of various diseases, including cancer and inflammatory disorders. Another direction is to explore its mechanism of action and its interactions with cellular targets. Additionally, further studies are needed to evaluate the safety and toxicity of N-(2-methoxy-5-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide in vivo.
Métodos De Síntesis
N-(2-methoxy-5-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide can be synthesized using various methods, including the reaction of 2-hydroxy-3-methoxybenzaldehyde with 5-nitro-2-chloroaniline in the presence of potassium carbonate, followed by the reaction with ethyl acetoacetate. The resulting product is then treated with ammonium acetate to obtain N-(2-methoxy-5-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide. Another method involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with 5-nitro-2-chloroaniline in the presence of zinc chloride, followed by the reaction with acetic anhydride. The resulting product is then treated with ammonia to obtain N-(2-methoxy-5-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been reported to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-(2-methoxy-5-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
Propiedades
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6/c1-24-15-7-6-11(19(22)23)9-13(15)18-16(20)12-8-10-4-2-3-5-14(10)25-17(12)21/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVFIOZHCZDGCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5678788.png)
![5-(4-fluorophenyl)-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5678796.png)

![N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide](/img/structure/B5678803.png)
![1-[cyclohexyl(methyl)amino]-3-[2-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B5678807.png)


![N-{rel-(3R,4S)-1-[2-(methylamino)-2-oxoethyl]-4-propyl-3-pyrrolidinyl}-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide hydrochloride](/img/structure/B5678830.png)
![N-(5-{[({[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}amino)carbonyl]amino}-2-methoxyphenyl)propanamide](/img/structure/B5678832.png)
![5,8-dimethyl-2-({[1-(1-methyl-1H-pyrazol-4-yl)propyl]amino}methyl)quinolin-4-ol](/img/structure/B5678838.png)
![2-methyl-4-phenyl-9-(3-pyridin-3-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5678864.png)


![1,3-dimethyl-5-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5678887.png)